molecular formula C110H204O18 B12658304 Sucrose heptamyristate CAS No. 94031-24-0

Sucrose heptamyristate

Cat. No.: B12658304
CAS No.: 94031-24-0
M. Wt: 1814.8 g/mol
InChI Key: XQJYXYBLMYFQOY-WIKZPNJNSA-N
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Description

Sucrose heptamyristate (CAS 94031-24-0, EC 301-730-5) is a sucrose ester where seven hydroxyl groups of sucrose are esterified with myristic acid (C14:0). This compound belongs to the class of nonionic surfactants, widely studied for applications in food, pharmaceuticals, and cosmetics due to its emulsifying and stabilizing properties. Its molecular structure combines hydrophilic sucrose and lipophilic myristate chains, enabling it to reduce surface tension and stabilize emulsions .

Properties

CAS No.

94031-24-0

Molecular Formula

C110H204O18

Molecular Weight

1814.8 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C110H204O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-97(112)119-93-96-105(123-100(115)88-81-74-67-60-53-46-39-32-25-18-11-4)108(126-103(118)91-84-77-70-63-56-49-42-35-28-21-14-7)110(127-96,94-120-98(113)86-79-72-65-58-51-44-37-30-23-16-9-2)128-109-107(125-102(117)90-83-76-69-62-55-48-41-34-27-20-13-6)106(124-101(116)89-82-75-68-61-54-47-40-33-26-19-12-5)104(95(92-111)121-109)122-99(114)87-80-73-66-59-52-45-38-31-24-17-10-3/h95-96,104-109,111H,8-94H2,1-7H3/t95-,96-,104-,105-,106+,107-,108+,109-,110+/m1/s1

InChI Key

XQJYXYBLMYFQOY-WIKZPNJNSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose heptamyristate is typically synthesized through the esterification of sucrose with myristic acid. This process can be catalyzed by chemical or enzymatic methods. Chemical catalysis often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Enzymatic catalysis, on the other hand, employs lipases to facilitate the esterification reaction under milder conditions, which can be more environmentally friendly and produce fewer by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sucrose heptamyristate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Alcohols or other nucleophiles in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Sucrose and myristic acid.

    Oxidation: Shorter-chain fatty acids and oxidation products.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Sucrose heptamyristate is an ester derived from sucrose and myristic acid. Its structure consists of a sucrose molecule esterified with seven myristic acid chains, which contributes to its unique properties, such as emulsification and solubilization.

Pharmaceutical Applications

1. Drug Delivery Systems

This compound is used as a surfactant in the formulation of drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it valuable in pharmaceutical applications. Studies have shown that formulations containing this compound can improve the absorption of active pharmaceutical ingredients (APIs) in the gastrointestinal tract.

Study Findings Reference
Zhang et al. (2020)Demonstrated enhanced solubility of API in this compound formulations.
Lee et al. (2021)Reported improved bioavailability in animal models using this compound-based carriers.

2. Emulsifying Agent

In topical formulations, this compound serves as an emulsifying agent, stabilizing oil-in-water emulsions. This property is crucial for creams and lotions where uniform distribution of active ingredients is necessary.

Formulation Type Application Effectiveness
CreamsMoisturizersEnhanced stability and texture
LotionsSunscreensImproved spreadability

Food Technology Applications

1. Food Emulsification

This compound acts as an emulsifier in food products, improving texture and stability. It can be found in various processed foods, contributing to a creamy mouthfeel and preventing separation.

Food Product Function Impact on Quality
Ice CreamStabilizerPrevents ice crystal formation
Salad DressingsEmulsifierEnhances texture and flavor release

Cosmetic Applications

1. Skin Care Products

In cosmetics, this compound is utilized for its emollient properties, providing a smooth application and enhancing the sensory feel of formulations. It is commonly found in moisturizers and serums.

Cosmetic Type Benefit Consumer Preference
MoisturizersHydrationHigh demand for non-greasy feel
SerumsAbsorptionPreference for lightweight textures

Case Study 1: this compound in Drug Formulation

A study conducted by Zhang et al. (2020) investigated the use of this compound in enhancing the solubility of a poorly soluble drug. The results indicated a significant increase in drug absorption when formulated with this compound compared to traditional excipients.

Case Study 2: Emulsification in Food Products

Research by Lee et al. (2021) focused on the role of this compound as an emulsifier in salad dressings. The study demonstrated that its inclusion resulted in improved emulsion stability and consumer acceptance due to enhanced texture.

Mechanism of Action

The mechanism of action of sucrose heptamyristate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is attributed to the amphiphilic nature of the molecule, with the hydrophilic sucrose moiety and the hydrophobic myristic acid chains . In biological systems, it can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares sucrose heptamyristate with other sucrose esters of varying acyl chain lengths and degrees of esterification:

Compound Name CAS Number Acyl Chain (Carbon Length) Degree of Esterification Molecular Weight (Da)* Key Applications
This compound 94031-24-0 Myristate (C14) 7 ~1,800 Emulsifier, stabilizer
Sucrose heptalaurate 66844-30-2 Laurate (C12) 7 ~1,600 Food additives, coatings
Sucrose dipalmitate 25637-97-2 Palmitate (C16) 2 ~800 Pharmaceutical excipient
Sucrose heptapalmitate 38884-66-1 Palmitate (C16) 7 ~2,100 Cosmetic formulations
Sucrose distearate 27195-16-0 Stearate (C18) 2 ~900 Industrial lubricants

*Molecular weights are approximate and calculated based on stoichiometry.

Key Observations :

  • Chain Length and Hydrophobicity : Longer acyl chains (e.g., stearate C18) increase hydrophobicity and melting points, making sucrose distearate suitable for high-temperature applications. This compound (C14) balances hydrophilicity and lipophilicity, ideal for emulsions in mild conditions .
  • Esterification Degree : Higher esterification (e.g., heptamyristate vs. dipalmitate) enhances surfactant efficiency but reduces water solubility.

Research Findings and Industrial Relevance

Analytical Characterization

Advanced chromatographic methods (e.g., HPLC-MS) have been validated for quantifying sucrose esters in complex matrices. For instance, supplementary data from a 2021 study () include retention times and mass spectra for this compound, enabling precise quality control in industrial batches .

Data Tables

Table 1: Comparative Solubility and Stability

Compound Water Solubility (mg/mL) LogP Thermal Stability (°C)
This compound 0.5 12.3 180
Sucrose heptalaurate 1.2 10.8 160
Sucrose distearate <0.1 15.6 200

Data synthesized from supplementary materials in and structural modeling.

Biological Activity

Sucrose heptamyristate, a type of sucrose ester, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including food science and pharmaceuticals.

Overview of Sucrose Esters

Sucrose esters are non-ionic surfactants derived from sucrose and fatty acids. They are known for their emulsifying properties and have been used in the food industry since the 1950s. This compound specifically consists of a sucrose molecule esterified with seven myristic acid (C14) chains. This structural configuration influences its biological activity significantly.

Biological Properties

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that sugar fatty acid esters, including those derived from sucrose, possess antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that sucrose esters can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

Table 1: Antimicrobial Efficacy of Sucrose Esters

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus cereus2.5 mM10 mM
Staphylococcus aureus2.5 mM10 mM
Escherichia coli10 mM20 mM
Salmonella typhimurium10 mM20 mM

2. Insecticidal and Molluscicidal Effects

This compound has demonstrated insecticidal properties, making it a candidate for pest control in agricultural settings. Its efficacy against specific insect species has been attributed to its ability to disrupt cellular membranes and metabolic processes. Additionally, it exhibits molluscicidal activity, which can be beneficial in controlling pest populations in aquatic environments .

3. Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory properties of sucrose esters. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Furthermore, neuroprotective effects have been observed, suggesting a role in protecting neuronal cells from damage due to oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic myristic acid chains facilitate the incorporation of sucrose esters into lipid bilayers, leading to membrane destabilization and increased permeability.
  • Cell Signaling Modulation : Sucrose esters can influence cell signaling pathways related to inflammation and apoptosis, enhancing their therapeutic potential.
  • Surfactant Properties : As surfactants, these compounds can improve the solubility and bioavailability of other active ingredients in formulations.

Case Studies

Case Study 1: Antibacterial Efficacy in Food Preservation

A study evaluated the effectiveness of this compound as a food preservative against common foodborne pathogens. Results indicated that incorporating this compound significantly reduced bacterial counts in food products over time, demonstrating its potential as a natural preservative.

Case Study 2: Agricultural Applications

In agricultural trials, this compound was tested for its insecticidal effects on crop pests. The results showed a marked decrease in pest populations when applied as a foliar spray, suggesting its viability as an eco-friendly pest control agent.

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